N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclohex-3-enecarboxamide
Description
N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclohex-3-enecarboxamide is a heterocyclic compound featuring a triazolopyrimidine core linked via a propyl chain to a cyclohex-3-enecarboxamide moiety. The triazolopyrimidine scaffold is notable for its presence in agrochemicals and pharmaceuticals, often contributing to bioactivity through interactions with enzymatic targets .
Properties
IUPAC Name |
N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c21-14(13-6-2-1-3-7-13)16-8-4-5-12-9-17-15-18-11-19-20(15)10-12/h1-2,9-11,13H,3-8H2,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRHHYKUKUXNFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCCCC2=CN3C(=NC=N3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclohex-3-enecarboxamide is a part of the 1,2,4-triazolo[1,5-a]pyrimidine class of compounds. These compounds are known to exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors. Therefore, the primary targets of this compound could be these enzymes and receptors.
Mode of Action
It’s known that jak inhibitors, for example, work by blocking the action of janus kinases (jaks), a type of enzyme that plays a crucial role in the process of cell growth and immune response.
Biochemical Pathways
The compound, being a potential inhibitor of JAK1 and JAK2, could affect the JAK-STAT signaling pathway. This pathway is involved in processes such as cell growth, cell differentiation, and immune response. By inhibiting JAKs, the compound could potentially disrupt these processes, leading to its therapeutic effects.
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For instance, if it acts as a JAK inhibitor, it could potentially have anti-inflammatory effects by reducing the activity of the immune system. This could make it useful in the treatment of conditions such as autoimmune diseases.
Biological Activity
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclohex-3-enecarboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a triazolo-pyrimidine moiety, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 249.32 g/mol.
Research indicates that compounds containing the triazolo-pyrimidine structure often act as inhibitors of receptor tyrosine kinases (RTKs). Specifically, this compound has been shown to inhibit AXL receptor tyrosine kinase function. This inhibition is crucial for the treatment of various proliferative conditions such as cancer.
Biological Activity and Therapeutic Applications
The biological activity of this compound has been evaluated in several studies:
- Inhibition of AXL Kinase : The compound demonstrated potent inhibition of AXL kinase, which plays a role in tumor progression and metastasis. In vitro studies showed that it effectively reduced cell proliferation in cancer cell lines expressing high levels of AXL .
- Anti-inflammatory Effects : Additional research has suggested that this compound may possess anti-inflammatory properties by modulating pathways associated with inflammation .
- Antifibrotic Potential : The compound has been investigated for its antifibrotic effects in preclinical models. It showed promise in reducing fibrosis markers in tissues affected by chronic inflammation .
Case Studies
Several case studies highlight the efficacy of this compound:
- Cancer Models : In a study involving lung cancer models, administration of the compound led to significant tumor size reduction compared to control groups. The mechanism was linked to the downregulation of AXL signaling pathways .
- Fibrosis Research : In models of liver fibrosis, treatment with this compound resulted in decreased collagen deposition and improved liver function tests, indicating its potential as a therapeutic agent in fibrotic diseases .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s triazolopyrimidine core differentiates it from other nitrogen-containing heterocycles, such as quinazolines or pyrazoles. Below is a comparative analysis based on structural motifs, synthesis, and bioactivity:
Key Observations:
Triazolopyrimidine vs. For example, triazolopyrimidine herbicides inhibit acetolactate synthase (ALS), a critical enzyme in plant branched-chain amino acid synthesis . In contrast, quinazoline derivatives in exhibit antimicrobial activity, possibly due to interactions with fungal cytochrome P450 enzymes .
Functional Group Impact :
- The cyclohexene carboxamide group in the target compound may improve membrane permeability compared to the aromatic aldehyde hydrazides in ’s compounds. This could translate to broader bioavailability in biological systems.
- The propyl linker in the target compound provides spatial separation between the triazolopyrimidine and carboxamide groups, a feature absent in the directly fused pyrazole-quinazoline systems of ’s derivatives.
Conversely, highlights that quinazoline-pyrazole hybrids exhibit antifungal activity, with compound 5k showing superior inhibition of Fusarium graminearum compared to the commercial agent hymexazol .
Q & A
Basic: What are the primary synthetic routes for this compound, and how do they differ in methodology?
Answer:
Two main synthetic approaches are documented:
- Carbodiimide-mediated coupling : A carboxylic acid derivative is activated using 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in DMF, followed by reaction with an amine-containing intermediate . This method is reliable for generating carboxamide derivatives with high purity.
- Multi-component fusion : A one-pot fusion of aminotriazole, ethyl 3-oxohexanoate, and aromatic aldehydes in DMF produces triazolopyrimidine scaffolds. After cooling and methanol addition, the product crystallizes, yielding solids with >90% purity .
Key distinction : The former focuses on modular amide bond formation, while the latter enables rapid scaffold assembly but requires strict stoichiometric control.
Basic: What analytical techniques are critical for confirming structural integrity and purity?
Answer:
- 1H/13C NMR : Protons on the triazolopyrimidine core resonate at δ 8.47–8.87 ppm, while cyclohexenecarboxamide NH appears as a broad doublet near δ 8.90 ppm .
- Mass spectrometry (ESI) : Molecular ion peaks (e.g., m/z 451.2 [M+H]+) confirm molecular weight .
- Elemental analysis : Percentages of C, H, and N (e.g., C: 66.51%, H: 7.68%, N: 18.76%) must align with theoretical values within ±0.4% .
- Melting point : Sharp melting ranges (e.g., 157–195°C) indicate purity .
Advanced: How can researchers resolve discrepancies in NMR data between synthesis batches?
Answer:
Contradictions often arise from:
- Solvent effects : DMSO-d6 vs. CDCl3 can shift NH proton signals by 0.3–0.5 ppm .
- Conformational isomers : Cyclohexene ring puckering may split peaks; use variable-temperature NMR to assess dynamic effects.
- Purification artifacts : Column chromatography (e.g., petroleum ether/ethyl acetate gradients) may co-elute impurities; validate with TLC/HPLC .
Mitigation : Always compare against literature-reported spectra (e.g., δ 4.73 ppm for benzyl protons in CDCl3 ) and replicate under identical conditions.
Advanced: How to design Structure-Activity Relationship (SAR) studies for CB2 receptor binding optimization?
Answer:
- Substitution patterns : Vary the triazolopyrimidine 2-position (e.g., methylthio, diallylamino, p-tolyl) and cyclohexenecarboxamide chain length to assess steric/electronic effects .
- Biological assays : Use competitive binding assays (e.g., CB2 Ki values) paired with molecular docking to identify key interactions (e.g., hydrogen bonding with Ser 7.36) .
- Data triangulation : Cross-reference synthetic yields, solubility (logP), and receptor affinity to prioritize lead compounds.
Advanced: What statistical methods optimize reaction yield and reproducibility?
Answer:
- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., EDCI/HOBt stoichiometry, solvent polarity, reaction time). For example, uses a fixed 1:1.5 acid/activator ratio, but fractional factorial designs could refine this .
- Response surface methodology (RSM) : Model non-linear relationships between variables (e.g., temperature vs. cyclization efficiency in multi-component reactions ).
Advanced: How can computational tools predict reactivity or regioselectivity in triazolopyrimidine synthesis?
Answer:
- Quantum chemical calculations : Use density functional theory (DFT) to map transition states during cyclization steps, identifying kinetic vs. thermodynamic control .
- Machine learning (ML) : Train models on historical reaction data (e.g., substituent effects on yields ) to predict optimal conditions for novel analogs.
Advanced: How to address contradictory bioactivity data across research groups?
Answer:
- Standardize assays : Ensure consistent receptor expression levels (e.g., CB2 in HEK293 cells) and ligand concentrations.
- Control variables : Test solubility (e.g., DMSO stock stability) and aggregation-prone batches via dynamic light scattering .
- Collaborative validation : Share compounds for cross-lab replication, as done in ’s SAR studies .
Basic: What purification strategies are effective for triazolopyrimidine carboxamides?
Answer:
- Column chromatography : Use gradients like petroleum ether/ethyl acetate (1:1) to separate polar byproducts .
- Recrystallization : Ethanol or methanol yields high-purity solids (e.g., 62% recovery for compound 38 ).
Advanced: How to assess compound stability under varying storage conditions?
Answer:
- Stress testing : Expose to pH 3–10 buffers, 40–60°C, and UV light for 1–4 weeks. Monitor degradation via HPLC (e.g., retention time shifts >5% indicate instability) .
- Lyophilization : For hygroscopic analogs, lyophilize from tert-butanol/water to prevent hydrate formation.
Advanced: How to correlate structural modifications with CB2 receptor binding thermodynamics?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
